molecular formula C10H6O2 B1487563 5-Ethynyl-3H-isobenzofuran-1-one CAS No. 1179362-90-3

5-Ethynyl-3H-isobenzofuran-1-one

Cat. No. B1487563
CAS RN: 1179362-90-3
M. Wt: 158.15 g/mol
InChI Key: JKUDVQNJEBSLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of substituted isobenzofuran-1(3H)-ones, such as EBIO, can be achieved through a simple, economic, environmentally benign, and general procedure . This involves the oxidation of indane derivatives to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This method is very green chemistry .


Molecular Structure Analysis

The molecular structure of EBIO is characterized by its molecular formula, C10H6O2. Further analysis of its structure would require more specific data such as NMR, IR, and mass spectrometry analysis .

Scientific Research Applications

Antioxidant Applications

“5-Ethynyl-3H-isobenzofuran-1-one” derivatives have been studied for their antioxidant properties . Compounds with this core structure have shown significant in vitro antioxidant activity, surpassing that of ascorbic acid in some cases . This suggests potential applications in pharmaceuticals and nutraceuticals where oxidative stress is a concern.

Antiplatelet Activity

These compounds also exhibit antiplatelet activities , which are crucial in the prevention of thrombosis . The antiplatelet effect is comparable to aspirin, indicating its potential use in cardiovascular disease management.

Synthesis of Pharmaceuticals

The core structure of “5-Ethynyl-3H-isobenzofuran-1-one” is pivotal in the synthesis of various pharmaceuticals . It’s a building block for molecules with pharmacological properties such as antitumor, anti-HIV, antiallergic, and more .

Medicinal Chemistry

In medicinal chemistry, the derivatives of “5-Ethynyl-3H-isobenzofuran-1-one” are explored for their biological activities . Their pronounced biological activities make them attractive targets for drug development .

Environmental Applications

The synthesis process of these compounds is noted for being environmentally benign , which is increasingly important in sustainable chemistry practices .

Antiproliferative Agents

“5-Ethynyl-3H-isobenzofuran-1-one” derivatives are being researched for their antiproliferative activity , which is the ability to inhibit the growth and spread of tumor cells . This opens up avenues for cancer treatment research.

properties

IUPAC Name

5-ethynyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUDVQNJEBSLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-3H-isobenzofuran-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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